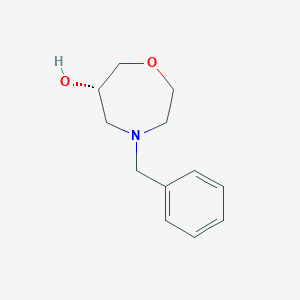

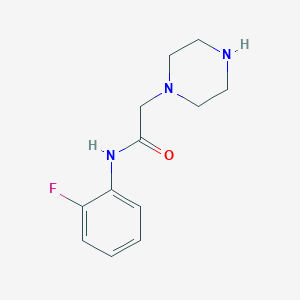

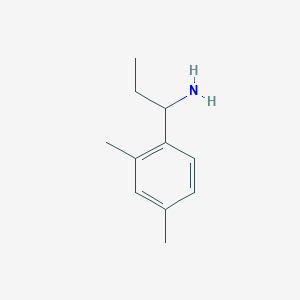

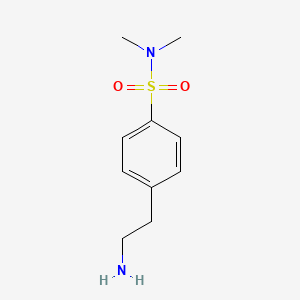

![molecular formula C11H7N3O3 B1341118 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine CAS No. 904818-21-9](/img/structure/B1341118.png)

2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine (FNP) is a heterocyclic molecule that is part of a family of compounds known as nitroimidazoles. FNP is a member of this family that has been studied extensively due to its potential applications in medicinal chemistry, as well as its potential to act as an antifungal, antibacterial, and antiparasitic agent. FNP is a promising compound for research due to its wide range of potential applications.

Scientific Research Applications

Material Science Intramolecular Interaction Studies

Derivatives of pyridine and furan dicarboxamide scaffolds, similar in structure to “2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine”, are utilized in material science to study intramolecular hydrogen bonding and the influence of steric and electronic factors on molecular conformations .

Pharmaceutical Applications Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazo[1,2-a]pyridine derivatives, like Miroprofen, exhibit analgesic, antipyretic, and anti-inflammatory activities. The compound could potentially be explored for similar pharmaceutical applications .

Enzyme Inhibition Urease Inhibitors

The presence of a nitro group in compounds is known to enhance the activity of urease inhibitors. Given that “2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine” contains a nitro group, it may serve as a potent urease inhibitor .

Antibacterial Agents Synthesis of Novel Derivatives

New derivatives containing furan and nitro groups have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria. This suggests that “2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine” could be investigated for its antibacterial properties .

Chemical Synthesis Racemic α-Heterocyclic Compounds

Compounds with furan structures are synthesized into racemic α-heterocyclic α,α-diaminoesters and α,α-diamino acids for various applications. The subject compound may be used in similar synthetic pathways .

Antimicrobial Agents Furfural Derivatives

Furfural derivatives with furan structures have shown antimicrobial properties and potential as dyes for fabrics. “2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine” could be explored for these applications due to its structural similarity .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various proteins and enzymes

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The presence of the nitro group and the furan ring in the compound might influence its reactivity and interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Compounds with similar structures have shown antiproliferative activities against various cancer cell lines . More research is needed to understand the specific effects of this compound.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

properties

IUPAC Name |

2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c15-14(16)8-3-4-11-12-9(7-13(11)6-8)10-2-1-5-17-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWQSOFXPKIOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587731 |

Source

|

| Record name | 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine | |

CAS RN |

904818-21-9 |

Source

|

| Record name | 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

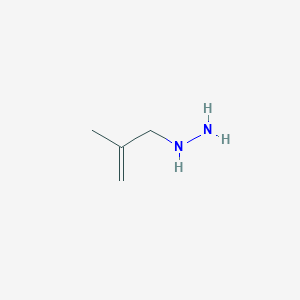

![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)